2-Methylerythritol

説明

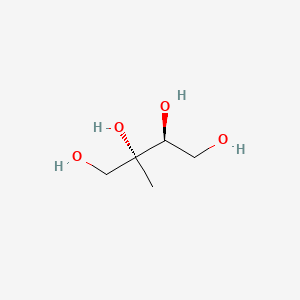

This compound is a tetritol that is erythritol substituted by a methyl group at position 2. It has a role as a human metabolite. It derives from an erythritol.

特性

IUPAC Name |

(2R,3S)-2-methylbutane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVJFBSSLICXEM-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CO)([C@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80917061 | |

| Record name | 2-Methylbutane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80917061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methylerythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

93921-83-6 | |

| Record name | (2R,3S)-2-Methyl-1,2,3,4-butanetetrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93921-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-C-Methylerythritol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093921836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbutane-1,2,3,4-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80917061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylerythritol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of 2-C-Methyl-D-erythritol 4-Phosphate in Isoprenoid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenoids represent one of the most diverse and functionally significant classes of natural products, essential for cellular life across all domains. The biosynthesis of their universal five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), proceeds through two distinct metabolic routes: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This technical guide provides an in-depth exploration of the MEP pathway, with a core focus on the pivotal intermediate, 2-C-methyl-D-erythritol 4-phosphate (MEP). This pathway is indispensable for most bacteria, including major pathogens like Mycobacterium tuberculosis, as well as for plants and apicomplexan parasites such as Plasmodium falciparum, the causative agent of malaria.[1][2] Its absence in humans makes the enzymes of the MEP pathway highly attractive targets for the development of novel anti-infective agents.[3][4] This document details the enzymatic steps, regulatory mechanisms, and key intermediates of the MEP pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to the MEP Pathway

Discovered in the 1990s, the MEP pathway, also known as the non-mevalonate or DXP pathway, provided a new paradigm for isoprenoid biosynthesis, previously thought to be exclusively governed by the MVA pathway.[1] This pathway commences with the condensation of pyruvate and D-glyceraldehyde 3-phosphate and culminates in the production of IPP and DMAPP.[5] Plants are unique in possessing both the MVA and MEP pathways, with the former operating in the cytosol and the latter localized to the plastids.[1] In most bacteria and in apicomplexan parasites, the MEP pathway is the sole source of isoprenoid precursors, rendering it essential for their survival.[6][7]

The intermediate 2-C-methyl-D-erythritol 4-phosphate (MEP) is the first committed metabolite unique to this pathway, formed from 1-deoxy-D-xylulose 5-phosphate (DXP).[8][9] Its central position and the subsequent enzymatic transformations make it a critical node for regulation and a focal point for inhibitor design.

The Enzymatic Cascade of the MEP Pathway

The conversion of primary metabolites into IPP and DMAPP via the MEP pathway involves a sequence of seven enzymatic reactions. The enzymes, their substrates, and products are detailed below.

The Seven Steps of the MEP Pathway:

-

DXP Synthase (DXS): Catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate (GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP). This is the first and often rate-limiting step of the pathway.[10][11]

-

DXP Reductoisomerase (DXR/IspC): Mediates a two-step reaction involving the rearrangement and subsequent NADPH-dependent reduction of DXP to yield 2-C-methyl-D-erythritol 4-phosphate (MEP).[1][12]

-

MEP Cytidylyltransferase (IspD): Catalyzes the CTP-dependent conversion of MEP to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME).[1][13]

-

CDP-ME Kinase (IspE): Phosphorylates the hydroxyl group of CDP-ME in an ATP-dependent reaction to form 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).[1]

-

MEcPP Synthase (IspF): Catalyzes the cyclization of CDP-MEP to produce 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) and cytidine monophosphate (CMP).[1][13]

-

HMBPP Synthase (IspG): An iron-sulfur cluster-containing enzyme that catalyzes the reductive ring-opening of MEcPP to form (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP).[1][13]

-

HMBPP Reductase (IspH): The final enzyme of the pathway, also an iron-sulfur protein, which reduces HMBPP to generate a mixture of IPP and DMAPP.[1][13]

Regulation of the MEP Pathway

The flux through the MEP pathway is tightly regulated at multiple levels to meet the cellular demand for isoprenoids while avoiding the accumulation of potentially toxic intermediates.

-

Transcriptional Regulation: The expression of genes encoding MEP pathway enzymes can be modulated by developmental cues and environmental stimuli. For instance, in plants, light is a major factor influencing the transcription of MEP pathway genes.[14]

-

Feedback Inhibition: The final products of the pathway, IPP and DMAPP, can exert feedback inhibition on early enzymes, particularly DXS, to control the overall pathway flux.[15]

-

Metabolite-Mediated Regulation: The intermediate 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) has emerged as a key signaling molecule. In bacteria, MEcPP accumulation is linked to oxidative stress responses.[16][17] In plants, MEcPP acts as a retrograde signal, moving from the plastid to the nucleus to regulate gene expression in response to stress.[6][17][18] Furthermore, MEP itself, along with its unphosphorylated form, has been shown to enhance the activity and stability of IspF, suggesting a feed-forward regulatory loop.[2][19]

Quantitative Data

Understanding the kinetics of the enzymes and the concentrations of intermediates in the MEP pathway is crucial for metabolic engineering and for the development of effective inhibitors.

Table 1: Inhibitor Constants for MEP Pathway Enzymes

| Enzyme | Organism | Inhibitor | IC50 | Ki | Type of Inhibition | Reference(s) |

| DXS | H. influenzae | Derivative of 13 | 1.0 µM | - | - | [10] |

| DXS | H. influenzae | Compound 13 | - | 23 µM | Noncompetitive (Pyruvate), Mixed (GAP) | [10] |

| DXR (IspC) | M. tuberculosis | Compound 35 | 1.07 µM | - | - | [10] |

| DXR (IspC) | M. tuberculosis | Compound 21 | 2.39 µM | - | - | [10] |

| IspD | E. coli | Demethylated MEP analog | 1.36 mM | - | Competitive | [12] |

| IspD | E. coli | Fosmidomycin | 20.4 mM | - | - | [12] |

| IspD | E. coli | MEPN3 | - | Two-digit µM | Mixed | [12] |

| IspE | M. tuberculosis | Compound A1 | 6 µg/mL | - | - | [20] |

| IspH | A. aeolicus | Compound 86 | 450 nM | - | - | [10] |

Table 2: Metabolite Concentrations in E. coli

The following table presents the intracellular concentrations of MEP pathway intermediates in an isoprene-producing strain of E. coli. These values can fluctuate based on genetic modifications and culture conditions.

| Metabolite | Concentration (µM) | Reference(s) |

| DXP | ~10-100 | [21] |

| MEP | ~10-100 | [21] |

| CDP-ME | ~1-10 | [21] |

| MEcPP | ~100-1000+ | [21] |

| IPP/DMAPP | ~100-1000 | [21][22] |

Note: HMBPP was below the limit of detection in this particular study.[21]

Experimental Protocols

The study of the MEP pathway relies on a variety of sophisticated biochemical and analytical techniques.

Quantification of MEP Pathway Metabolites

A sensitive and accurate method for measuring the low-abundance, polar intermediates of the MEP pathway is essential for studying its kinetics and regulation.[23]

Method: Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC-MS/MS)

-

Sample Extraction: Biological samples (e.g., plant tissue, bacterial cell pellets) are flash-frozen in liquid nitrogen to quench metabolism. Metabolites are extracted using a cold solvent mixture, typically methanol/water or chloroform/methanol/water.

-

Internal Standards: To ensure accurate quantification, stable isotope-labeled internal standards for each MEP pathway metabolite are added to the extracts.[23][24]

-

Chromatographic Separation: The extracted metabolites are separated using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating highly polar compounds like the phosphorylated intermediates of the MEP pathway.[23]

-

Mass Spectrometry Detection: The separated metabolites are detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each metabolite and its corresponding internal standard.[24]

-

Quantification: The concentration of each metabolite is determined by comparing the peak area ratio of the endogenous metabolite to its labeled internal standard against a standard curve.[23][24]

Cloning and Expression Analysis of MEP Pathway Genes

Investigating the transcriptional regulation of the MEP pathway requires the cloning and analysis of the genes encoding its enzymes.

Method: Gene Cloning and Quantitative Real-Time PCR (qPCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the organism of interest. First-strand complementary DNA (cDNA) is synthesized from the RNA template using reverse transcriptase.

-

Gene Cloning: Primers specific to the open reading frames (ORFs) of the target MEP pathway genes are used to amplify the genes from the cDNA library via PCR. The PCR products are then cloned into an appropriate vector for sequencing and further functional characterization.[25]

-

Quantitative Real-Time PCR (qPCR): To analyze gene expression levels, qPCR is performed using the synthesized cDNA as a template. Gene-specific primers are used to amplify a small region of the target gene. A fluorescent dye (e.g., SYBR Green) or a probe is used to monitor the amplification in real-time.

-

Data Analysis: The expression level of the target gene is normalized to one or more stably expressed reference (housekeeping) genes to account for variations in RNA input and reverse transcription efficiency. The relative expression is often calculated using the ΔΔCt method.[25]

The MEP Pathway as a Drug Target

The essentiality of the MEP pathway in numerous pathogens, coupled with its absence in humans, makes it an ideal target for the development of selective anti-infective drugs.[3][4][26]

-

Targeting DXR (IspC): The enzyme DXR is a particularly attractive target. Fosmidomycin, a natural product inhibitor of DXR, has shown clinical efficacy against malaria, although its pharmacokinetic properties have limited its widespread use.[3][7] Significant research is focused on developing novel DXR inhibitors with improved drug-like properties.[10]

-

Targeting Other Enzymes: All enzymes in the MEP pathway are potential targets. Inhibitors have been developed against DXS, IspD, IspE, IspF, IspG, and IspH.[10][12][20] The development of inhibitors for the iron-sulfur cluster-containing enzymes IspG and IspH presents unique challenges and opportunities due to their distinct catalytic mechanisms.[10]

-

Systemic Approach: Kinetic modeling and metabolic control analysis have been employed to identify the most critical control points in the pathway. Studies in P. falciparum suggest that besides DXR, DXS has the highest flux control coefficient, making it another prime target.[27][28] Inhibiting enzymes like MEcPP synthase (IspF) and HMBPP synthase (IspG) could lead to the accumulation of upstream intermediates, potentially causing cellular toxicity and enhancing the inhibitory effect.[27]

Conclusion

The 2-C-methyl-D-erythritol 4-phosphate pathway is a fundamental metabolic route for the production of isoprenoids in a wide range of organisms, including many of significant medical and industrial importance. 2-Methylerythritol 4-phosphate stands as the cornerstone intermediate of this pathway. A thorough understanding of the pathway's enzymology, regulation, and metabolic flux is paramount for endeavors in metabolic engineering aimed at enhancing the production of valuable isoprenoids. Moreover, the unique distribution of the MEP pathway makes it a validated and highly promising source of targets for the urgent development of new-generation antibiotics, antimalarials, and herbicides. Continued research into the intricate details of this pathway will undoubtedly fuel innovation in both biotechnology and medicine.

References

- 1. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2C-Methyl-d-erythritol 4-phosphate enhances and sustains cyclodiphosphate synthase IspF activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis as a target for the development of new drugs against tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Methylerythritol 4-phosphate (MEP) pathway metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]

- 8. 2-C-Methylerythritol 4-phosphate - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

- 12. The Multifaceted MEP Pathway: Towards New Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchers.mq.edu.au [researchers.mq.edu.au]

- 17. 2-C-Methyl-D-erythritol-2,4-cyclopyrophosphate - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Investigation of the methylerythritol 4-phosphate pathway for microbial terpenoid production through metabolic control analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Quantifying the Metabolites of the Methylerythritol 4-Phosphate (MEP) Pathway in Plants and Bacteria by Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Expression and promoter analysis of MEP pathway enzyme-encoding genes in Pinus massoniana Lamb - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Isoprenoid biosynthesis enzymes | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 27. Methylerythritol phosphate pathway to isoprenoids: kinetic modeling and in silico enzyme inhibitions in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Unveiling of an Alternative Route: A Technical Guide to the Discovery of the Non-Mevalonate Pathway

For decades, the mevalonate (MVA) pathway was considered the sole biosynthetic route to isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal building blocks of all isoprenoids. However, pioneering research in the late 20th century unveiled an entirely distinct and independent pathway, fundamentally rewriting our understanding of this essential area of biochemistry. This technical guide provides an in-depth exploration of the discovery of the non-mevalonate pathway, also known as the methylerythritol phosphate (MEP) pathway, tailored for researchers, scientists, and drug development professionals.

The existence of an alternative to the MVA pathway was first suggested by inconsistencies in isotopic labeling studies. The research groups of Michel Rohmer and Duilio Arigoni independently provided definitive evidence for this new metabolic route in eubacteria and plants.[1] Their work demonstrated that the pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate.[2][3] This discovery has had profound implications, particularly for the development of new antimicrobial and herbicidal agents, as the non-mevalonate pathway is essential in many pathogenic bacteria, apicomplexan parasites (such as the malaria parasite Plasmodium falciparum), and plant plastids, but is absent in humans.[1]

Core Signaling Pathway

The non-mevalonate pathway is a sequence of enzymatic reactions that convert simple sugars into the isoprenoid precursors IPP and DMAPP. The pathway is initiated by the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS), which catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate. The resulting 1-deoxy-D-xylulose 5-phosphate (DXP) is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by DXP reductoisomerase (DXR), a key regulatory step in the pathway.[4] A series of subsequent enzymatic steps leads to the formation of IPP and DMAPP.

References

- 1. Biochemistry of the non-mevalonate isoprenoid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The non-mevalonate pathway of isoprenoids: genes, enzymes and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. The MEP pathway: Promising drug targets in the fight against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Methylerythritol in Bacterial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-C-methyl-D-erythritol 4-phosphate (MEP) is a central metabolite in the essential isoprenoid biosynthesis pathway found in most bacteria, known as the MEP pathway. This pathway is responsible for the synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for a vast array of vital biomolecules, including cell wall components, electron transport chain carriers, and signaling molecules. The absence of the MEP pathway in humans makes it a prime target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the function of 2-methylerythritol and its phosphorylated derivatives in bacterial metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

The 2-C-Methyl-D-erythritol 4-Phosphate (MEP) Pathway: The Core of Isoprenoid Synthesis

The MEP pathway, also known as the non-mevalonate pathway, is the primary route for IPP and DMAPP biosynthesis in the majority of bacteria, including many pathogenic species. It begins with the condensation of pyruvate and D-glyceraldehyde 3-phosphate and proceeds through a series of seven enzymatic steps. 2-C-methyl-D-erythritol 4-phosphate (MEP) is the first committed intermediate in this pathway, marking a crucial metabolic branch point.

Enzymatic Steps of the MEP Pathway

The conversion of central carbon metabolites to IPP and DMAPP via the MEP pathway involves the following key enzymes and intermediates:

-

1-Deoxy-D-xylulose 5-phosphate synthase (DXS) : Catalyzes the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP).

-

1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR or IspC) : Reduces and rearranges DXP to produce 2-C-methyl-D-erythritol 4-phosphate (MEP) .

-

2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) : Activates MEP by transferring a cytidine monophosphate (CMP) group from CTP to form 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME).

-

4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (IspE) : Phosphorylates CDP-ME to yield 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).

-

2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF) : Catalyzes the cyclization of CDP-MEP to form 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) and releases CMP.

-

(E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase (IspG) : Reduces and opens the cyclic diphosphate ring of MEcDP to produce (E)-4-hydroxy-3-methylbut-2-enyl 1-diphosphate (HMBPP).

-

(E)-4-hydroxy-3-methylbut-2-enyl-diphosphate reductase (IspH) : Reduces HMBPP to generate a mixture of IPP and DMAPP.

Visualization of the MEP Pathway

Quantitative Insights into the MEP Pathway

Understanding the quantitative aspects of the MEP pathway is crucial for metabolic engineering and drug development. This section summarizes key quantitative data, including enzyme kinetics, metabolite concentrations, and flux control coefficients.

Enzyme Kinetic Parameters

The following table presents a selection of reported kinetic parameters for enzymes of the MEP pathway from various bacterial species. Note that values can vary depending on the specific organism and assay conditions.

| Enzyme | Organism | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | Reference(s) |

| DXS | Escherichia coli | Pyruvate | 160 | 1.5 | [1] |

| Glyceraldehyde 3-phosphate | 226 | - | [1] | ||

| DXR | Mycobacterium tuberculosis | DXP | 150 | 10.8 | [2] |

| NADPH | 40 | - | [2] | ||

| IspD | Escherichia coli | MEP | 28 | 2.5 | [3] |

| CTP | 13 | - | [3] | ||

| IspE | Mycobacterium tuberculosis | CDP-ME | 12 | 0.14 | [4] |

| ATP | 140 | - | [4] | ||

| IspF | Mycobacterium tuberculosis | CDP-MEP | 1.85 | 0.001 | [4] |

| IspG | Escherichia coli | MEcDP | 700 | 1 | [5] |

| IspH | Escherichia coli | HMBPP | 0.5 | 1.2 | [6] |

Intracellular Metabolite Concentrations

The intracellular concentrations of MEP pathway intermediates provide a snapshot of the metabolic state. The following table shows representative concentrations in Escherichia coli.

| Metabolite | Concentration in E. coli (µM) | Reference(s) |

| DXP | 10 - 110 | [7][8] |

| MEP | 16 - 30 | [7][8] |

| CDP-ME | ~21 | [8] |

| MEcDP | 190 - 250 | [7][8] |

| HMBPP | < 6.5 | [8] |

| IPP/DMAPP | < 6.5 - 15 | [8] |

Flux Control Coefficients (FCCs)

Flux control coefficients quantify the degree of control that each enzyme exerts on the overall pathway flux. A high FCC indicates a rate-limiting step.

| Enzyme | Organism | Condition | FCC | Reference(s) |

| DXS | Escherichia coli | Isoprene production | 0.35 | [1] |

| DXS | Escherichia coli | Overexpressing ispS and idi | 0.65 | [1] |

These data indicate that DXS is a major flux-controlling enzyme in the MEP pathway in E. coli.[1][9]

Regulatory Functions of MEP Pathway Intermediates

Beyond their role as metabolic intermediates, certain molecules within the MEP pathway have emerged as important regulatory signals, particularly in response to cellular stress.

Feedback Regulation by IPP and DMAPP

The end products of the MEP pathway, IPP and DMAPP, exert feedback inhibition on the first enzyme, DXS. High levels of IPP and DMAPP promote the dissociation of the active DXS dimer into inactive monomers, thereby downregulating the entire pathway. This mechanism allows bacteria to tightly control the flux towards isoprenoid biosynthesis based on cellular demand.

2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) as a Stress-Signaling Molecule

MEcDP, an intermediate of the MEP pathway, has been identified as a bacterial stress-response molecule. Under conditions of oxidative stress, the iron-sulfur clusters of the enzymes IspG and IspH can become damaged, leading to a bottleneck in the pathway and the accumulation of MEcDP.[10] This accumulation is thought to trigger a retrograde signaling cascade, alerting the cell to the stressful conditions and inducing appropriate defense mechanisms. The precise downstream targets and signaling pathways of MEcDP are still under active investigation.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the MEP pathway.

Quantification of MEP Pathway Intermediates by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of MEP pathway intermediates.

4.1.1. Sample Preparation (General Workflow)

-

Cell Culture and Quenching: Grow bacterial cultures to the desired optical density. Rapidly quench metabolic activity by mixing the cell suspension with a cold solvent (e.g., -20°C methanol/acetonitrile/water mixture) to prevent metabolite degradation.[1]

-

Cell Lysis and Metabolite Extraction: Pellet the quenched cells by centrifugation at low temperature. Lyse the cells using methods such as sonication or bead beating in a suitable extraction solvent (e.g., a mixture of organic solvents and water).

-

Protein and Debris Removal: Centrifuge the cell lysate to pellet proteins and cellular debris.

-

Sample Concentration and Reconstitution: Dry the supernatant containing the metabolites (e.g., using a speed vacuum). Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system.

4.1.2. LC-MS/MS Analysis

-

Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of the polar MEP pathway intermediates.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use multiple reaction monitoring (MRM) for targeted quantification of each metabolite, with specific precursor-to-product ion transitions.

-

Quantification: Use stable isotope-labeled internal standards for each metabolite to correct for matrix effects and variations in extraction efficiency and instrument response.

In Vitro Enzyme Assays

4.2.1. General Principle

Enzyme activity is typically measured by monitoring the consumption of a substrate or the formation of a product over time. For the MEP pathway enzymes, this often involves spectrophotometric or coupled enzyme assays.

4.2.2. Example Protocol: DXR (IspC) Assay

This assay measures the NADPH-dependent reduction of DXP to MEP.

-

Reaction Mixture: Prepare a reaction buffer containing a suitable pH buffer (e.g., Tris-HCl), MgCl₂, DXP, and NADPH.

-

Enzyme Addition: Initiate the reaction by adding purified DXR enzyme.

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

-

Calculation: Calculate the enzyme activity based on the rate of NADPH consumption using the Beer-Lambert law.

Note: Detailed protocols for each enzyme assay can be found in the cited literature.[2][3][4][5][6][11]

Conclusion and Future Directions

This compound and its phosphorylated derivatives are at the heart of an essential metabolic pathway in bacteria. The MEP pathway not only provides the building blocks for a vast array of vital isoprenoids but also plays a role in cellular regulation and stress response. The quantitative data and experimental methodologies presented in this guide provide a foundation for researchers and drug development professionals to further explore this critical area of bacterial metabolism.

Future research will likely focus on:

-

Elucidating the complete signaling cascade initiated by MEcDP in response to various stresses.

-

Discovering and characterizing novel inhibitors of MEP pathway enzymes with potent and specific antimicrobial activity.

-

Applying systems biology approaches to model and engineer the MEP pathway for the enhanced production of valuable isoprenoids in microbial cell factories.

By deepening our understanding of the multifaceted roles of this compound in bacterial metabolism, we can pave the way for innovative solutions in medicine, biotechnology, and beyond.

References

- 1. Investigation of the methylerythritol 4-phosphate pathway for microbial terpenoid production through metabolic control analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Deoxy-d-Xylulose 5-Phosphate Reductoisomerase (IspC) from Mycobacterium tuberculosis: towards Understanding Mycobacterial Resistance to Fosmidomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. profoldin.com [profoldin.com]

- 4. Synthesis of 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate and kinetic studies of Mycobacterium tuberculosis IspF, a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of isoprenoids. purification and properties of IspG protein from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of IspH, a [4Fe-4S]2+ enzyme involved in the biosynthesis of isoprenoids via the MEP pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bacterial IspD enzyme assay kits [profoldin.com]

- 9. researchgate.net [researchgate.net]

- 10. Evolutionary flexibility and rigidity in the bacterial methylerythritol phosphate (MEP) pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

2-Methylerythritol: A Central Precursor for High-Value Secondary Metabolites

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway, represents a critical metabolic route for the biosynthesis of isoprenoids, a vast and structurally diverse class of natural products.[1] Isoprenoids, with over 55,000 members, are fundamental for various biological processes, serving as hormones, components of photosynthetic machinery, and electron carriers.[2] Their commercial significance is underscored by their application in pharmaceuticals, nutraceuticals, and fragrances.[2] In contrast to the mevalonate (MVA) pathway found in animals, fungi, and the cytosol of plants, the MEP pathway is operative in most bacteria, algae, and the plastids of plants.[1][3] This metabolic divergence makes the MEP pathway an attractive target for the development of novel antimicrobial agents and herbicides.[4][5] This technical guide provides a comprehensive overview of the MEP pathway, its role in the synthesis of secondary metabolites, quantitative data on its intermediates and enzymes, detailed experimental protocols, and visualizations of its intricate network.

The MEP Pathway: An Enzymatic Cascade for Isoprenoid Precursors

The MEP pathway commences with the condensation of primary metabolites, pyruvate and D-glyceraldehyde 3-phosphate (G3P), and proceeds through a series of seven enzymatic reactions to produce the universal five-carbon isoprenoid precursors: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][6] These molecules serve as the fundamental building blocks for all isoprenoids.[1] In plants, the MEP pathway is primarily responsible for the synthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), including essential molecules like carotenoids, chlorophylls, and hormones such as gibberellins and abscisic acid.[3]

The enzymatic steps of the MEP pathway are as follows:[7]

-

1-deoxy-D-xylulose 5-phosphate synthase (DXS) catalyzes the condensation of pyruvate and G3P to form 1-deoxy-D-xylulose 5-phosphate (DXP).

-

1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR/IspC) converts DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP).

-

MEP cytidylyltransferase (IspD) catalyzes the reaction of MEP with cytidine triphosphate (CTP) to produce 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME).

-

CDP-ME kinase (IspE) phosphorylates CDP-ME to yield 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).

-

MEcDP synthase (IspF) cyclizes CDP-MEP to form 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP).

-

(E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase (HMBDP synthase/IspG) reduces MEcDP to (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP).

-

HMBDP reductase (IspH) catalyzes the final step, converting HMBPP to a mixture of IPP and DMAPP.[1]

Regulation of the MEP Pathway: A Multi-layered Control System

The flux through the MEP pathway is meticulously regulated at transcriptional, post-translational, and metabolic levels to ensure a balanced supply of isoprenoid precursors.[8]

Transcriptional Regulation: The genes encoding MEP pathway enzymes are subject to developmental and environmental regulation. For instance, in plants, the expression of these genes can be influenced by light, hormones, and stress conditions.

Metabolic Regulation: Feedback inhibition is a key mechanism controlling the pathway's activity. The final products, IPP and DMAPP, allosterically inhibit the first enzyme, DXS.[9] This feedback loop prevents the overaccumulation of intermediates. Furthermore, the intermediate 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) has been identified as a key regulatory metabolite, acting as a stress signal in bacteria and potentially as a retrograde signal from plastids to the nucleus in plants.[6][8]

Crosstalk with the MVA Pathway: In plants, a metabolic crosstalk exists between the plastidial MEP pathway and the cytosolic MVA pathway, allowing for the exchange of isoprenoid precursors between these compartments.[10][11] This interplay ensures a coordinated synthesis of different classes of isoprenoids required by the cell. For example, MVA-derived IPP can be imported into plastids to contribute to the synthesis of MEP-derived products.[10]

Quantitative Insights into the MEP Pathway

A quantitative understanding of the MEP pathway is crucial for metabolic engineering and drug development. The following tables summarize key quantitative data from various studies.

| Metabolite | Concentration (µM) in Zymomonas mobilis[12] |

| 1-deoxy-D-xylulose 5-phosphate (DXP) | 110 ± 19 |

| 2-C-methyl-D-erythritol 4-phosphate (MEP) | 16 ± 2 |

| 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) | 21 ± 1 |

| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) | 190 ± 20 |

| (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBDP) | < 6.5 |

| Isopentenyl diphosphate/Dimethylallyl diphosphate (IPP/DMAPP) | < 6.5 |

| Concentrations were measured in anaerobically grown cells in minimal media via LC-MS. |

| Enzyme | Organism | Condition | Flux Control Coefficient (FCC) |

| DXS | Arabidopsis thaliana | Photosynthetically active leaf | 0.82[1] |

| DXS | Escherichia coli | Expressing isoprene synthase | 0.65 |

| The Flux Control Coefficient (FCC) indicates the relative control an enzyme exerts on the pathway flux. A value close to 1.0 suggests the enzyme is a primary rate-controlling step. |

| Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) | Type of Inhibition |

| DMAPP | DXS | 7.9 ± 1.2 µM | Competitive with TPP |

| IPP | DXS | 11.2 ± 1.8 µM | Competitive with TPP |

| Data obtained from in vitro enzyme assays. |

Experimental Protocols for Studying the MEP Pathway

Accurate and reproducible experimental methods are essential for investigating the MEP pathway. This section provides detailed protocols for key experiments.

Quantification of MEP Pathway Intermediates by LC-MS/MS

This method allows for the sensitive and specific quantification of the polar and often low-abundant intermediates of the MEP pathway.

1. Sample Preparation and Metabolite Extraction:

-

Quenching: Rapidly quench metabolic activity by flash-freezing the biological sample (e.g., plant tissue, bacterial pellets) in liquid nitrogen.

-

Extraction: Extract metabolites using a cold solvent mixture, typically methanol/chloroform/water or acidified acetonitrile/methanol.[4] Add stable isotope-labeled internal standards for each target metabolite to the extraction solvent to correct for matrix effects and variations during sample processing.

-

Phase Separation: Centrifuge the mixture to separate the polar (aqueous) phase, containing the phosphorylated MEP pathway intermediates, from the non-polar phase.

-

Drying and Reconstitution: Evaporate the polar phase to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water).

2. LC-MS/MS Analysis:

-

Chromatography: Separate the metabolites using a liquid chromatography system equipped with a column suitable for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase column with an ion-pairing agent.

-

Mass Spectrometry: Detect and quantify the metabolites using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. For each metabolite, specific precursor-to-product ion transitions are monitored for high selectivity and sensitivity.

-

Quantification: Generate calibration curves for each metabolite using authentic standards. Calculate the concentration of each intermediate in the biological samples by comparing their peak areas to the calibration curves and normalizing to the internal standards and the initial sample amount (e.g., cell number or tissue weight).

In Vitro Enzyme Activity Assay for DXS

This assay measures the activity of the first and often rate-limiting enzyme of the MEP pathway, DXS.

1. Protein Extraction or Purification:

-

Extract total protein from the source organism (e.g., plant leaves, bacterial cells) in a suitable buffer containing protease inhibitors.

-

Alternatively, for more detailed kinetic studies, express and purify the recombinant DXS enzyme using standard molecular biology and chromatography techniques.

2. Reaction Mixture:

-

Prepare a reaction mixture containing:

-

Buffer (e.g., Tris-HCl, pH 7.5-8.0)

-

Substrates: Pyruvate and D-glyceraldehyde 3-phosphate (G3P)

-

Cofactors: Thiamine pyrophosphate (TPP) and MgCl₂

-

3. Enzyme Reaction:

-

Initiate the reaction by adding the protein extract or purified enzyme to the pre-warmed reaction mixture.

-

Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding an acid (e.g., trichloroacetic acid) or by heat inactivation.

4. Product Detection and Quantification:

-

The product, 1-deoxy-D-xylulose 5-phosphate (DXP), can be quantified using several methods:

-

LC-MS/MS: As described in the previous protocol.

-

Coupled Enzyme Assay: A continuous spectrophotometric assay can be established by coupling the DXP formation to the activity of a subsequent enzyme (e.g., DXR) that consumes DXP and oxidizes NADPH, leading to a decrease in absorbance at 340 nm.

-

Radiometric Assay: Use radiolabeled substrates (e.g., [¹⁴C]-pyruvate) and quantify the formation of radiolabeled DXP after separation by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Visualizing the MEP Pathway and its Regulatory Network

The following diagrams, generated using the DOT language for Graphviz, illustrate the MEP pathway, its regulation, and a typical experimental workflow.

Caption: The enzymatic steps of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

Caption: Regulation of the MEP pathway, including feedback inhibition and crosstalk with the MVA pathway.

Caption: A typical experimental workflow for the quantification of MEP pathway intermediates.

Conclusion

The 2-Methylerythritol pathway is a cornerstone of secondary metabolism in a wide range of organisms, providing the essential precursors for a multitude of isoprenoid compounds. Its absence in humans makes it a compelling target for the development of new therapeutics. A thorough understanding of the pathway's enzymology, regulation, and the quantitative dynamics of its intermediates is paramount for successful metabolic engineering efforts aimed at overproducing high-value secondary metabolites and for the rational design of novel enzyme inhibitors. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to delve into the intricacies of this vital metabolic route.

References

- 1. Deoxyxylulose 5-Phosphate Synthase Controls Flux through the Methylerythritol 4-Phosphate Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Alternative metabolic pathways and strategies to high-titre terpenoid production in Escherichia coli - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00025J [pubs.rsc.org]

- 4. Investigation of the methylerythritol 4-phosphate pathway for microbial terpenoid production through metabolic control analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Methylerythritol phosphate pathway to isoprenoids: kinetic modeling and in silico enzyme inhibitions in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Two distinct pathways for essential metabolic precursors for isoprenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Identifying Novel Enzymes in the 2-Methylerythritol Phosphate (MEP) Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is a critical metabolic route for the biosynthesis of isoprenoids, a vast class of natural products with diverse biological functions. Found in most bacteria, some eukaryotic parasites, and the plastids of plant cells, but absent in humans, the MEP pathway presents a promising target for the development of novel antimicrobial and antimalarial drugs.[1][2] The discovery of novel enzymes within or associated with this pathway could unveil new regulatory mechanisms and provide unexploited targets for therapeutic intervention. This technical guide provides an in-depth overview of the MEP pathway, detailed experimental protocols for the identification and characterization of novel enzymes, and a summary of key quantitative data.

The Canonical 2-Methylerythritol Phosphate (MEP) Pathway

The MEP pathway converts simple sugars into the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), through a series of seven enzymatic reactions.[2] These precursors are the building blocks for a wide array of essential molecules, including carotenoids, chlorophylls, and hormones.

The enzymes and intermediates of the canonical MEP pathway are as follows:

-

1-deoxy-D-xylulose-5-phosphate synthase (DXS) : Catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP).

-

1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR or IspC) : Reduces and rearranges DXP to produce 2-C-methyl-D-erythritol 4-phosphate (MEP).

-

2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (MCT or IspD) : Activates MEP by cytidylation to form 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME).

-

4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (CMK or IspE) : Phosphorylates CDP-ME to yield 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).

-

2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MDS or IspF) : Cyclizes CDP-MEP to form 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP).

-

4-hydroxy-3-methylbut-2-enyl diphosphate synthase (HDS or IspG) : Reduces and opens the cyclodiphosphate ring of MEcPP to produce (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP).

-

4-hydroxy-3-methylbut-2-enyl diphosphate reductase (HDR or IspH) : Reduces HMBPP to generate a mixture of IPP and DMAPP.

The Case for Novel Enzyme Discovery

While the canonical MEP pathway is well-established, recent discoveries have highlighted the potential for enzymatic variations and alternative routes. A notable example is the discovery of a novel DXR-like (DRL) enzyme in Brucella abortus and other bacteria that catalyzes the same reaction as DXR but belongs to a different protein family. This finding underscores the biochemical plasticity of microorganisms and suggests that other non-canonical enzymes associated with the MEP pathway may exist.

Identifying such novel enzymes is crucial for several reasons:

-

Understanding Metabolic Diversity: Uncovering alternative enzymes provides deeper insights into the evolution and adaptation of metabolic pathways in different organisms.

-

Identifying New Drug Targets: Novel enzymes can serve as unique targets for the development of species-specific antimicrobial agents, potentially circumventing existing resistance mechanisms.

-

Metabolic Engineering: Knowledge of alternative enzymatic steps can be leveraged for the bioengineering of microorganisms to enhance the production of valuable isoprenoids.

Experimental Protocols for Novel Enzyme Identification

A multi-pronged approach combining bioinformatics, genetics, and metabolomics is most effective for the discovery of novel enzymes in the MEP pathway.

Workflow for Novel Enzyme Discovery

Detailed Methodologies

3.2.1. Metabolomic Profiling for Pathway Interrogation

Metabolomics is a powerful tool for identifying novel enzymatic activities by detecting unexpected changes in metabolite levels.

Protocol: LC-MS/MS-based Metabolite Quantification

-

Sample Preparation:

-

Culture the microorganism of interest under desired conditions.

-

Rapidly quench metabolic activity by adding cold methanol (-80°C) to the culture.

-

Harvest cells by centrifugation at low temperature.

-

Extract metabolites using a solvent mixture (e.g., acetonitrile/methanol/water).

-

Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

-

Dry the extract under vacuum and resuspend in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Utilize a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Separate metabolites on a suitable column (e.g., a C18 column for reversed-phase chromatography or a HILIC column for polar metabolites).

-

Employ a gradient elution program with appropriate mobile phases (e.g., water and acetonitrile with formic acid).

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for targeted quantification of known MEP pathway intermediates and untargeted scanning to identify novel compounds.

-

-

Data Analysis:

-

Process the raw data using specialized software (e.g., XCMS) to identify and quantify metabolites.

-

Compare the metabolite profiles of wild-type and mutant strains (e.g., gene knockout) to identify accumulated or depleted metabolites, which can indicate the function of the knocked-out gene.

-

3.2.2. Gene Knockout for Functional Genomics

Creating targeted gene deletions is a definitive way to probe gene function.

Protocol: CRISPR-Cas9 Mediated Gene Knockout in Bacteria

-

gRNA Design and Plasmid Construction:

-

Design a guide RNA (gRNA) specific to the target gene using online tools.

-

Clone the gRNA sequence into a CRISPR-Cas9 expression vector containing the Cas9 nuclease gene and a selectable marker.

-

-

Transformation:

-

Introduce the CRISPR-Cas9 plasmid into the target bacterium using an appropriate transformation method (e.g., electroporation or chemical transformation).

-

-

Induction and Selection:

-

Induce the expression of Cas9 and the gRNA.

-

Select for transformants containing the plasmid using the appropriate antibiotic.

-

Screen for successful gene knockout by PCR and sequencing of the target locus.

-

-

Phenotypic and Metabolomic Analysis:

-

Analyze the knockout strain for any phenotypic changes (e.g., growth defects, altered isoprenoid production).

-

Perform metabolomic profiling as described above to identify any metabolic perturbations.

-

3.2.3. In Vitro Enzyme Assays

Once a candidate gene is identified, its enzymatic activity must be confirmed in vitro.

Protocol: General Spectrophotometric Enzyme Assay (Example for DXR/IspC)

-

Recombinant Protein Expression and Purification:

-

Clone the candidate gene into an expression vector with an affinity tag (e.g., His-tag).

-

Express the protein in a suitable host (e.g., E. coli).

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

-

Assay Components:

-

Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Substrates (e.g., DXP and NADPH for DXR)

-

Cofactors (e.g., MgCl₂)

-

Purified enzyme

-

-

Assay Procedure:

-

In a cuvette, combine the buffer, substrates (except one to initiate the reaction), and cofactors.

-

Equilibrate the mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the final substrate or the enzyme.

-

Monitor the change in absorbance at a specific wavelength (e.g., 340 nm for NADPH oxidation) over time using a spectrophotometer.

-

-

Kinetic Parameter Determination:

-

Perform the assay with varying substrate concentrations.

-

Plot the initial reaction rates against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat from Vmax and the enzyme concentration.

-

Specific Assay Protocols for MEP Pathway Enzymes:

-

DXS (1-deoxy-D-xylulose-5-phosphate synthase): The activity can be measured by a coupled assay with DXR, where the production of DXP is linked to the oxidation of NADPH. Alternatively, a more direct method involves quantifying DXP formation using LC-MS/MS.

-

IspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase): The activity can be determined by monitoring the formation of CDP-ME from MEP and CTP using HPLC or a coupled enzymatic assay.

-

IspE (4-diphosphocytidyl-2-C-methyl-D-erythritol kinase): The kinase activity can be assayed by measuring the consumption of ATP, for example, through a coupled assay with pyruvate kinase and lactate dehydrogenase, which links ADP production to NADH oxidation.

-

IspF (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase): The activity can be monitored by the release of CMP from CDP-MEP, which can be quantified by HPLC.

-

IspG (4-hydroxy-3-methylbut-2-enyl diphosphate synthase) and IspH (4-hydroxy-3-methylbut-2-enyl diphosphate reductase): These iron-sulfur cluster-containing enzymes are oxygen-sensitive and require anaerobic conditions for their assays. Their activity is typically measured by monitoring the consumption of their respective substrates or the formation of their products using HPLC or by coupled spectrophotometric assays with appropriate redox partners.

Quantitative Data Presentation

Enzyme Kinetic Parameters

The following table summarizes available kinetic data for some MEP pathway enzymes in key organisms. It is important to note that assay conditions can significantly influence these values.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (nmol/min/mg) | Reference(s) |

| DXR (IspC) | Escherichia coli | DXP | 115 | 1.93 | - | [1][2] |

| NADPH | 0.5 | - | - | [1][2] | ||

| Mycobacterium tuberculosis | DXP | 47.1 | - | 1.5 x 106 M-1min-1 (specificity constant) | ||

| NADPH | 29.7 | - | ||||

| IspF | Escherichia coli | CDP-ME2P | 339 | 1.02 | - | [3][4] |

Intracellular Metabolite Concentrations

The concentrations of MEP pathway intermediates can provide insights into metabolic flux and potential regulatory points.

| Metabolite | Zymomonas mobilis (Intracellular Concentration, µM) |

| DXP | 0.09 |

| MEP | 0.23 |

| CDP-ME | 0.04 |

| MEcPP | 0.12 |

| HMBPP | 0.06 |

| IPP + DMAPP | 0.84 |

Data adapted from a study on Zymomonas mobilis and may vary significantly in other organisms and under different growth conditions.

Conclusion

The identification of novel enzymes in the MEP pathway is a promising avenue for fundamental research and the development of new therapeutics. The integrated approach of bioinformatics, genetics, and metabolomics, coupled with rigorous biochemical characterization, provides a robust framework for discovery. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the necessary tools and information to explore the untapped potential of this essential metabolic pathway. Further research to populate a more complete and comparative dataset of enzyme kinetics will be invaluable to the field.

References

- 1. E. coli MEP synthase: steady-state kinetic analysis and substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2C-Methyl-d-erythritol 4-phosphate enhances and sustains cyclodiphosphate synthase IspF activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

regulation of 2-Methylerythritol synthesis in E. coli

An In-depth Technical Guide on the Regulation of 2-Methylerythritol Phosphate (MEP) Synthesis in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is a crucial metabolic route in most bacteria, including Escherichia coli, for the biosynthesis of the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1] These precursors are fundamental for the synthesis of a vast array of essential molecules, such as quinones involved in electron transport, components of cell walls, and carotenoids.[2] Unlike humans, who utilize the mevalonate (MVA) pathway for isoprenoid biosynthesis, many pathogenic bacteria rely on the MEP pathway, making it an attractive target for the development of novel antimicrobial agents.[3] Furthermore, understanding and engineering this pathway is of significant interest for the microbial production of valuable isoprenoids, including biofuels, pharmaceuticals, and fragrances.[4][5] This guide provides a comprehensive overview of the regulation of the MEP pathway in E. coli, focusing on key control mechanisms, quantitative data, and detailed experimental protocols.

The MEP Pathway: An Overview

The MEP pathway commences with the condensation of pyruvate and D-glyceraldehyde 3-phosphate (G3P) and proceeds through a series of seven enzymatic reactions to yield IPP and DMAPP. The enzymes involved in the E. coli MEP pathway are encoded by the dxs, dxr (ispC), ispD, ispE, ispF, ispG, and ispH genes.

Core Regulatory Mechanisms

The flux through the MEP pathway in E. coli is tightly controlled at multiple levels to ensure a balanced supply of isoprenoid precursors while minimizing the accumulation of potentially toxic intermediates. The primary regulatory mechanisms include allosteric feedback inhibition and transcriptional control of key enzymes.

Allosteric Feedback Inhibition of DXP Synthase (DXS)

The first enzyme of the pathway, 1-deoxy-D-xylulose 5-phosphate synthase (DXS), is a major control point.[6] DXS is allosterically inhibited by the final products of the pathway, IPP and DMAPP.[7][8] This feedback regulation allows the cell to rapidly modulate the pathway's activity in response to the downstream isoprenoid pool. The binding of IPP and DMAPP to an allosteric site on DXS, distinct from the active site, induces a conformational change that promotes the dissociation of the active dimeric form of the enzyme into inactive monomers.[7][8] This monomerization can lead to the aggregation and eventual degradation of the DXS protein, providing a mechanism for both short-term and long-term control of pathway flux.[7]

Transcriptional Regulation and Rate-Limiting Steps

Metabolic control analyses have identified DXS as having a high flux control coefficient, indicating that its expression level is a primary determinant of the overall pathway flux.[4] Consequently, overexpression of the dxs gene is a common and effective strategy to enhance the production of isoprenoids in metabolically engineered E. coli.[9]

While DXS is a primary bottleneck, other enzymes can become rate-limiting, particularly when the flux is increased. Notably, 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase (IspG) has been identified as a subsequent rate-limiting step.[6][10] Overexpression of ispG can lead to the accumulation of the cytotoxic intermediate (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), which can impair cell growth.[10][11] Therefore, a balanced overexpression of multiple pathway enzymes, particularly dxs and ispG, and the downstream ispH, is often necessary to achieve high-level isoprenoid production.[10] The isopentenyl diphosphate isomerase (Idi), which interconverts IPP and DMAPP, is expressed at very low levels and can also be a limiting factor when a specific ratio of IPP to DMAPP is required for a particular downstream isoprenoid synthase.[4]

Data Presentation

Table 1: Kinetic Parameters of Key MEP Pathway Enzymes in E. coli

| Enzyme | Gene | Substrate(s) | Km (µM) | kcat (s-1) | Reference(s) |

| DXP Synthase | dxs | D-Glyceraldehyde 3-phosphate | 226 | - | [4] |

| DXP Reductoisomerase | dxr (ispC) | DXP | 115 ± 25 | 116 ± 8 | [1][12] |

| DXP Reductoisomerase | dxr (ispC) | NADPH | 0.5 ± 0.2 | 116 ± 8 | [1][12] |

Note: '-' indicates data not available in the searched literature.

Table 2: Intracellular Concentrations of MEP Pathway Enzymes and Intermediates in Wild-Type E. coli

| Molecule | Type | Concentration (µM) | Reference(s) |

| DXP Synthase (Dxs) | Enzyme | ~0.1 | [4] |

| DXP Reductoisomerase (Dxr) | Enzyme | ~1.5 | [4] |

| IspD | Enzyme | ~0.5 | [4] |

| IspE | Enzyme | ~0.2 | [4] |

| IspF | Enzyme | ~0.8 | [4] |

| IspG | Enzyme | ~0.1 | [4] |

| IspH | Enzyme | ~0.3 | [4] |

| Idi | Enzyme | Not detected | [4] |

| DXP | Intermediate | ~100 | [4] |

| MEP | Intermediate | ~20 | [4] |

| CDP-ME | Intermediate | ~10 | [4] |

| MEcPP | Intermediate | ~150 | [4] |

| IPP/DMAPP | Intermediate | ~15 | [4] |

Note: Enzyme concentrations are approximate and can vary with growth conditions. HMBPP was below the detection limit in this study.

Table 3: Effects of Gene Overexpression on Isoprenoid Production in E. coli

| Overexpressed Gene(s) | Product | Fold Increase in Production | Reference(s) |

| ispG | Isopentenol | 1.6 | [9] |

| ispG and dxs | Isopentenol | 3.3 (relative to initial strain) | [9] |

| Balanced activation of ispG and ispH | β-carotene | 1.73 | [11] |

| Balanced activation of ispG and ispH | Lycopene | 1.77 | [11] |

Experimental Protocols

Protocol 1: Quantification of MEP Pathway Intermediates by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of MEP pathway metabolites.[13][14]

1. Cell Quenching and Metabolite Extraction: a. Rapidly quench metabolism by mixing a defined volume of E. coli culture with a 60% methanol solution pre-chilled to -40°C. b. Centrifuge the cell suspension at low temperature to pellet the cells. c. Extract the metabolites by resuspending the cell pellet in a pre-chilled extraction solvent (e.g., 75% ethanol). d. Include isotope-labeled internal standards for each metabolite to be quantified to correct for matrix effects and variations in extraction efficiency. e. Incubate the mixture at a defined temperature (e.g., -20°C) to allow for complete extraction. f. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

2. LC-MS/MS Analysis: a. Use a liquid chromatography system coupled to a triple quadrupole mass spectrometer. b. Separate the highly polar MEP pathway intermediates using a suitable column, such as a hydrophilic interaction liquid chromatography (HILIC) column.[3] c. Employ an appropriate mobile phase gradient, for example, using a mixture of acetonitrile and an aqueous buffer (e.g., ammonium carbonate). d. Operate the mass spectrometer in negative ion mode and use Selected Reaction Monitoring (SRM) for high selectivity and sensitivity. e. For each metabolite, define the precursor ion (deprotonated molecule [M-H]-) and one or more product ions generated by collision-induced dissociation. f. Create a standard curve for each metabolite using authentic standards to allow for absolute quantification.

Protocol 2: Site-Directed Mutagenesis of dxs to Investigate Allosteric Regulation

This protocol is a generalized procedure based on common site-directed mutagenesis techniques.[15][16][17][18]

1. Primer Design: a. Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation in the center. b. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C. c. Ensure that the primers terminate in one or more G or C bases.

2. PCR Amplification: a. Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., Pfu polymerase) to minimize secondary mutations. b. Use a plasmid containing the wild-type dxs gene as the template. c. The PCR program should include an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.

3. Template Digestion and Transformation: a. Digest the parental, methylated template DNA by adding the restriction enzyme DpnI directly to the PCR product and incubating at 37°C for 1-2 hours. b. Transform the DpnI-treated, mutated plasmid into competent E. coli cells. c. Plate the transformed cells on a selective medium and incubate overnight.

4. Verification: a. Isolate plasmid DNA from several colonies. b. Verify the presence of the desired mutation by DNA sequencing.

Protocol 3: Chromosomal Integration of MEP Pathway Genes

This protocol provides a general workflow for the stable integration of genes into the E. coli chromosome, a common strategy in metabolic engineering.[19][20][21]

1. Construct Design: a. Design a DNA construct containing the gene(s) of interest (e.g., dxs) under the control of a suitable promoter. b. Flank the expression cassette with homologous regions (typically ~50 bp) corresponding to the desired integration site in the E. coli chromosome. c. Include a selectable marker (e.g., an antibiotic resistance gene) for selection of successful integrants.

2. Linear DNA Generation: a. Amplify the designed construct by PCR to generate a linear DNA fragment.

3. Recombineering: a. Use an E. coli strain expressing a lambda Red recombinase system (Gam, Bet, and Exo proteins). b. Prepare electrocompetent cells of this strain and transform them with the linear DNA fragment. c. The lambda Red system will facilitate homologous recombination between the linear DNA and the chromosome.

4. Selection and Verification: a. Plate the transformed cells on a medium containing the appropriate antibiotic to select for colonies with the integrated construct. b. Verify the correct integration of the construct at the desired chromosomal locus by colony PCR and subsequent DNA sequencing.

Mandatory Visualizations

References

- 1. E. coli MEP synthase: steady-state kinetic analysis and substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alternative metabolic pathways and strategies to high-titre terpenoid production in Escherichia coli - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00025J [pubs.rsc.org]

- 3. Metabolite Profiling of Plastidial Deoxyxylulose-5-Phosphate Pathway Intermediates by Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of the methylerythritol 4-phosphate pathway for microbial terpenoid production through metabolic control analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evolutionary flexibility and rigidity in the bacterial methylerythritol phosphate (MEP) pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MEP pathway products allosterically promote monomerization of deoxy-D-xylulose-5-phosphate synthase to feedback-regulate their supply - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. MEP pathway-mediated isopentenol production in metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Balanced activation of IspG and IspH to eliminate MEP intermediate accumulation and improve isoprenoids production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Quantifying the Metabolites of the Methylerythritol 4-Phosphate (MEP) Pathway in Plants and Bacteria by Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Site Directed Mutagenesis [kingsley.stanford.edu]

- 16. assaygenie.com [assaygenie.com]

- 17. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 18. bowdish.ca [bowdish.ca]

- 19. Engineering of a Highly Efficient Escherichia coli Strain for Mevalonate Fermentation through Chromosomal Integration - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Combinatory optimization of chromosomal integrated mevalonate pathway for β-carotene production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

2-Methylerythritol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylerythritol (ME) is a naturally occurring polyol, a four-carbon sugar alcohol with a branched methyl group. While present in some organisms in its free form, its phosphorylated derivative, 2-C-methyl-D-erythritol 4-phosphate (MEP), plays a pivotal role as a key intermediate in the non-mevalonate pathway of isoprenoid biosynthesis.[1][2] This pathway, also known as the MEP pathway, is essential for the survival of most bacteria, green algae, and plants, where it operates in the plastids.[3] Isoprenoids are a vast and diverse class of natural products, encompassing essential molecules such as hormones, carotenoids, and the side chains of chlorophylls. The absence of the MEP pathway in humans makes its enzymes attractive targets for the development of novel antibiotics and herbicides.[4] This technical guide provides an in-depth overview of the natural sources and distribution of this compound, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway.

Natural Sources and Distribution of this compound and MEP Pathway Intermediates

This compound has been identified in various plant species, often accumulating in specific tissues. Its phosphorylated form, MEP, and other pathway intermediates are found in all organisms that utilize this pathway for isoprenoid biosynthesis.

Quantitative Distribution of this compound

The concentration of free this compound can vary significantly between species and even within different parts of the same plant. The following table summarizes available quantitative data.

| Organism | Tissue/Cellular Compartment | Concentration | Reference |

| Phlox drummondii | Petal Limbs (Vacuole) | 131 mM | [1] |

| Convolvulus glomeratus | - | Present (Quantification not available) | [5] |

Distribution of the MEP Pathway

The MEP pathway is the primary route for isoprenoid precursor biosynthesis in a wide range of organisms.

| Kingdom/Domain | Presence of MEP Pathway | Cellular Localization |

| Bacteria | Widespread (most Gram-negative and many Gram-positive) | Cytosol |

| Archaea | Absent | - |

| Eukarya | ||

| - Plants | Present | Plastids |

| - Green Algae | Present | Plastids |

| - Apicomplexa (e.g., Plasmodium) | Present | Apicoplast |

| - Fungi | Absent | - |

| - Animals | Absent | - |

The 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway

The MEP pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate and proceeds through a series of seven enzymatic steps to produce the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

Experimental Protocols

Accurate quantification of this compound and its phosphorylated intermediates is crucial for studying the MEP pathway and its role in various organisms. Below are detailed protocols for extraction and analysis.

Protocol 1: Extraction of this compound from Plant Tissues

This protocol is designed for the extraction of the non-phosphorylated, water-soluble this compound from plant material.

Materials:

-

Fresh or freeze-dried plant tissue

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

80% (v/v) ethanol

-

Deionized water

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Harvest and immediately freeze approximately 1 gram of fresh plant tissue in liquid nitrogen to quench metabolic activity. Alternatively, use lyophilized (freeze-dried) tissue.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

-

Transfer the powdered tissue to a centrifuge tube and add 10 mL of 80% ethanol.

-

Vortex the mixture vigorously for 1 minute and then incubate at 60°C for 20 minutes to facilitate extraction.

-

Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

To ensure complete extraction, re-extract the pellet with another 5 mL of 80% ethanol and repeat steps 4-6.

-

Pool the supernatants and evaporate the ethanol under a stream of nitrogen or using a rotary evaporator.

-

Resuspend the dried extract in a known volume of deionized water (e.g., 1 mL).

-

Filter the aqueous extract through a 0.22 µm syringe filter into a clean vial for analysis.

Protocol 2: Quantification of this compound by GC-MS after Silylation

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For polar molecules like this compound, a derivatization step is necessary to increase volatility. Silylation is a common derivatization method for compounds containing hydroxyl groups.

Materials:

-

Dried this compound extract (from Protocol 1)

-

Pyridine (anhydrous)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Transfer a known volume (e.g., 100 µL) of the aqueous extract into a glass vial and dry it completely under a stream of nitrogen or in a vacuum centrifuge.

-

To the dried residue, add 50 µL of anhydrous pyridine to ensure a dry environment.

-

Add 50 µL of MSTFA with 1% TMCS.

-

Seal the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.

-

Cool the vial to room temperature.

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC-MS Parameters (example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range: m/z 50-500.

-

-

Quantification is achieved by comparing the peak area of the derivatized this compound to a calibration curve prepared from a pure standard that has undergone the same derivatization procedure.

References

- 1. Combinatorial Methylerythritol Phosphate Pathway Engineering and Process Optimization for Increased Menaquinone-7 Synthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methylerythritol Phosphate Pathway-Specific Natural Products as Antibacterials | National Agricultural Library [nal.usda.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Methylerythritol Levels in Plant Tissues

For Researchers, Scientists, and Drug Development Professionals